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Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097 Get Quote

2-Propyl-1,3,2-benzodioxaborole: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Propyl-1,3,2-benzodioxaborole, also known as B-propylcatecholborane, is an organoboron

compound featuring a propyl group attached to the boron atom of a 1,3,2-benzodioxaborole

heterocyclic system. This structure imparts unique chemical properties that make it a valuable

reagent and building block in various chemical syntheses. Its molecular formula is C₉H₁₁BO₂,

and it has a molecular weight of approximately 161.99 g/mol .[1] The core benzodioxaborole

moiety is formed by the condensation of catechol with a boronic acid derivative.

Molecular Structure
The fundamental structure of 2-Propyl-1,3,2-benzodioxaborole consists of a five-membered

dioxaborole ring fused to a benzene ring. A propyl group is covalently bonded to the boron

atom.

Caption: Chemical structure of 2-Propyl-1,3,2-benzodioxaborole.
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A summary of the key physicochemical properties of 2-Propyl-1,3,2-benzodioxaborole is

presented in the table below.

Property Value

CAS Number 40218-49-3

Molecular Formula C₉H₁₁BO₂

Molecular Weight 161.99 g/mol

IUPAC Name 2-propyl-1,3,2-benzodioxaborole

SMILES CCCB1OC2=CC=CC=C2O1

InChI
InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-

9(8)12-10/h3-6H,2,7H2,1H3

Synthesis
The primary method for the synthesis of 2-Propyl-1,3,2-benzodioxaborole involves the

condensation reaction between propylboronic acid and catechol. This reaction is typically

carried out in a suitable solvent with the removal of water to drive the equilibrium towards the

product.

A general experimental protocol is as follows:

Materials:

Propylboronic acid

Catechol

Anhydrous toluene (or another suitable azeotroping solvent)

Dean-Stark apparatus

Standard laboratory glassware

Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add

equimolar amounts of propylboronic acid and catechol.

Add a sufficient volume of anhydrous toluene to dissolve the reactants.

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-

Stark trap.

Continue the reaction until no more water is collected, indicating the completion of the

reaction.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The crude product can be purified by distillation under reduced pressure to yield pure 2-
Propyl-1,3,2-benzodioxaborole.
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General Synthesis of 2-Propyl-1,3,2-benzodioxaborole

Reactants

Process

Products

Propylboronic Acid

Mix in Toluene

Catechol

Reflux with Dean-Stark

Solvent Removal & Distillation

Water (removed)

Azeotropic Removal

2-Propyl-1,3,2-benzodioxaborole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Propyl-1,3,2-benzodioxaborole.
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Spectroscopic Data
Detailed experimental spectral data for 2-Propyl-1,3,2-benzodioxaborole is not readily

available in the public domain. For structurally related benzodioxaborole compounds, the

following characteristic spectral features are expected:

¹H NMR:

Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on

the benzene ring.

Signals in the aliphatic region corresponding to the propyl group: a triplet for the methyl

(CH₃) protons, a multiplet for the methylene (CH₂) protons adjacent to the methyl group, and

a triplet for the methylene (CH₂) protons attached to the boron atom.

¹³C NMR:

Signals in the aromatic region for the carbon atoms of the benzene ring.

Signals corresponding to the carbon atoms of the propyl group. The carbon atom attached to

boron will be a broad signal due to quadrupolar relaxation of the boron nucleus.

IR Spectroscopy:

Characteristic B-O stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching vibrations from the propyl group.

Mass Spectrometry:

A molecular ion peak corresponding to the molecular weight of the compound.

Fragmentation patterns characteristic of the loss of the propyl group and fragmentation of the

benzodioxaborole ring.
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2-Propyl-1,3,2-benzodioxaborole serves as a key intermediate in organic synthesis. The

carbon-boron bond can participate in a variety of cross-coupling reactions, most notably the

Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This makes it a valuable tool for

the construction of complex organic molecules.

In the context of drug development, the benzodioxaborole scaffold is of interest due to its

presence in some biologically active molecules. While specific research on the biological

activity of 2-Propyl-1,3,2-benzodioxaborole is limited, related compounds have been

investigated for potential therapeutic applications.[1]

Conclusion
2-Propyl-1,3,2-benzodioxaborole is a structurally important organoboron compound with

significant utility in synthetic chemistry. While its fundamental properties and synthesis are

understood, a comprehensive public repository of its detailed experimental and spectral data is

currently lacking. Further research and publication of this data would be highly beneficial for the

scientific community, particularly for those in the fields of organic synthesis and medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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